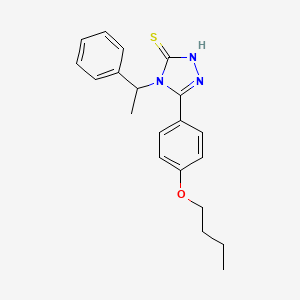
4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been hypothesized that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol exhibits potent anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of various inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various diseases and conditions. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
For the study of this compound include further investigation of its potential applications in the treatment of various diseases, identification of any potential side effects or limitations in its use, and the development of more efficient and cost-effective methods for its synthesis and purification.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-17-10-6-4-9(5-7-10)15-11(8-16-2)13-14-12(15)18/h4-7H,3,8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJHFBYGCZUGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4653998.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4654011.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4654027.png)
![methyl 1-butyl-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4654028.png)
![N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4654035.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4654046.png)
![3-phenyl-N-[2,2,2-trifluoro-1-{[4-(trifluoromethoxy)phenyl]amino}-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4654058.png)

![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4654067.png)

![4-bromo-3-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4654074.png)
![N-{4-[({2-[(2-chloro-6-fluorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4654094.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4654100.png)